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Compound of Interest

Compound Name: 3-Methyl-5-(oxazol-5-yl)isoxazole

Cat. No.: B061304 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Methyl-5-(oxazol-5-yl)isoxazole is not associated with a publicly

available CAS number and appears to be a novel or not extensively documented molecule.

This guide is therefore based on established principles of isoxazole and oxazole chemistry, and

the biological activities of analogous isoxazole-oxazole hybrid structures. The experimental

protocols and data presented are derived from research on closely related compounds and

should be adapted and validated for the specific target molecule.

Introduction
Isoxazole and oxazole ring systems are prominent five-membered nitrogen- and oxygen-

containing heterocycles that are core scaffolds in a multitude of biologically active compounds.

[1][2] The unique structural and electronic properties of these rings allow for diverse

interactions with biological targets.[3] Molecular hybridization, a strategy that combines two or

more pharmacophores, has emerged as a powerful approach in drug discovery to develop

novel compounds with potentially enhanced efficacy or multi-target activity.[1] This guide

focuses on the isoxazole-oxazole hybrid, 3-Methyl-5-(oxazol-5-yl)isoxazole, providing a

theoretical framework for its synthesis, potential biological significance, and methods for its

evaluation.
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The most established and versatile method for the synthesis of 3,5-disubstituted isoxazoles is

the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5][6] This approach offers high

regioselectivity.[7] A plausible synthetic route for 3-Methyl-5-(oxazol-5-yl)isoxazole would,

therefore, involve the reaction of acetonitrile oxide with 5-ethynyloxazole.

Proposed Synthetic Workflow
The proposed synthesis can be visualized as a two-step process: the in-situ generation of the

nitrile oxide from an aldoxime, followed by the cycloaddition reaction.

Step 1: Nitrile Oxide Formation

Step 2: 1,3-Dipolar Cycloaddition

Acetaldoxime

Acetonitrile Oxide (in situ)

Oxidation

Oxidizing Agent
(e.g., NCS, Hypervalent Iodine)

Acetonitrile Oxide5-Ethynyloxazole

3-Methyl-5-(oxazol-5-yl)isoxazole
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Caption: Proposed synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole.
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This protocol is a general guideline for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-

dipolar cycloaddition reaction and would require optimization for the specific synthesis of 3-
Methyl-5-(oxazol-5-yl)isoxazole.

Materials:

Acetaldoxime

5-Ethynyloxazole

Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent)[5]

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Base (e.g., Triethylamine (TEA) or Pyridine)

Reaction vessel, magnetic stirrer, and standard laboratory glassware

Purification apparatus (e.g., column chromatography)

Procedure:

Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve 5-ethynyloxazole (1.0 equivalent) in the chosen anhydrous solvent.

Aldoxime Addition: Add acetaldoxime (1.1 equivalents) to the reaction mixture.

Base Addition: Add the base (1.1 equivalents) to the mixture.

Nitrile Oxide Generation: Slowly add the oxidizing agent (1.1 equivalents) portion-wise to the

stirred solution at room temperature. The reaction may be exothermic, and cooling might be

necessary.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting materials are consumed.

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer

with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine,
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dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-
Methyl-5-(oxazol-5-yl)isoxazole.

Characterization: Characterize the final product using spectroscopic methods such as ¹H

NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical and Pharmacokinetic Properties
(Predicted)
Quantitative data for 3-Methyl-5-(oxazol-5-yl)isoxazole is not available. The following table

presents predicted properties based on its chemical structure, which can be useful for initial

assessment in drug discovery projects.

Property Predicted Value/General Characteristic

Molecular Formula C₇H₅N₃O₂

Molecular Weight 163.14 g/mol

LogP (Octanol/Water)
~1.5 - 2.5 (indicative of good membrane

permeability)

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 5

Topological Polar Surface Area (TPSA) ~65 Å² (suggests good oral bioavailability)

CAS Number Not available

Note: These values are estimations and should be experimentally verified.

Biological Significance and Signaling Pathways
Isoxazole derivatives exhibit a wide range of biological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.[8][9] The hybridization of isoxazole with other
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heterocyclic moieties, such as oxazole, can lead to compounds with enhanced or novel

pharmacological profiles.[1][2]

Potential Therapeutic Applications
Based on the activities of related compounds, 3-Methyl-5-(oxazol-5-yl)isoxazole could be a

candidate for investigation in the following areas:

Anticancer Therapy: Many isoxazole derivatives have demonstrated potent cytotoxic effects

against various cancer cell lines.[9][10]

Anti-inflammatory Agents: The isoxazole scaffold is present in several anti-inflammatory

drugs.[8]

Immunomodulation: Certain isoxazole derivatives have been shown to possess

immunoregulatory properties.

Relevant Signaling Pathway: Akt/GSK3β/β-catenin
The PI3K/Akt/GSK3β signaling pathway is a crucial regulator of cell proliferation, survival, and

differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer.

Some isoxazole derivatives have been shown to modulate this pathway.[11][12]
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Caption: The Akt/GSK3β/β-catenin signaling pathway.
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Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn,

phosphorylates and inactivates GSK3β.[11] In its active state, GSK3β promotes the

degradation of β-catenin. Therefore, inhibition of GSK3β leads to the accumulation of β-

catenin, which can then translocate to the nucleus and activate transcription factors like

TCF/LEF, promoting the expression of genes involved in cell proliferation and survival.[12]

Isoxazole derivatives could potentially modulate this pathway at various points, for instance, by

affecting the phosphorylation status of Akt.[11]

General Experimental Protocols for Biological
Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds.[13][14]

Materials:

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum

(FBS) and antibiotics

3-Methyl-5-(oxazol-5-yl)isoxazole (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of 3-Methyl-5-(oxazol-5-
yl)isoxazole (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle

control (DMSO) and a positive control (a known cytotoxic drug).

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be

determined by plotting a dose-response curve.[16]

Quantitative Data for Analogous Isoxazole
Derivatives
The following table summarizes the reported in vitro anticancer activity of several isoxazole

derivatives to provide a reference for the potential potency of 3-Methyl-5-(oxazol-5-
yl)isoxazole.
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Compound
ID/Description

Cell Line IC50 (µM) Reference

Isoxazole-oxazole

hybrid 36
T-cell proliferation ≤ 0.01 [1]

3-(3,4-

dimethoxyphenyl)-5-

(thiophen-2-yl)-4-

(trifluoromethyl)isoxaz

ole

MCF-7 (Breast

Cancer)
2.63 [17]

Indolo-pyrazole

grafted with

thiazolidinone 6c

SK-MEL-28

(Melanoma)
3.46 [15]

Cinnamamide-

isoxazole hybrid 1

HCT116 (Colon

Cancer)
0.35 [3]

Cinnamamide-

isoxazole hybrid 23
A549 (Lung Cancer) 0.82 [3]

Cinnamamide-

isoxazole hybrid 23

HeLa (Cervical

Cancer)
0.91 [3]

Conclusion
While 3-Methyl-5-(oxazol-5-yl)isoxazole remains a largely unexplored molecule, the

foundational chemistry of isoxazoles and the established biological activities of isoxazole-

oxazole hybrids suggest its potential as a valuable scaffold in drug discovery. The proposed

synthetic route via 1,3-dipolar cycloaddition provides a clear path for its creation. Subsequent

evaluation of its biological properties, particularly its effects on cancer cell proliferation and

relevant signaling pathways such as the Akt/GSK3β/β-catenin pathway, is a promising avenue

for future research. The protocols and comparative data presented in this guide offer a solid

starting point for researchers and drug development professionals to embark on the synthesis

and investigation of this novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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